molecular formula C9H6BrNO2 B1329514 N-(Bromomethyl)phthalimide CAS No. 5332-26-3

N-(Bromomethyl)phthalimide

Cat. No.: B1329514
CAS No.: 5332-26-3
M. Wt: 240.05 g/mol
InChI Key: UUSLLECLCKTJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Bromomethyl)phthalimide: is an organic compound with the molecular formula C9H6BrNO2 . It is a derivative of phthalimide, where a bromomethyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various functionalized molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Bromomethyl)phthalimide can be synthesized through the bromination of phthalimide. The typical procedure involves the reaction of phthalimide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes the bromination of phthalimide using bromine or hydrobromic acid in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions: N-(Bromomethyl)phthalimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alcohols.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed:

Properties

IUPAC Name

2-(bromomethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSLLECLCKTJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063789
Record name 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-26-3
Record name N-(Bromomethyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5332-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Bromomethyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(bromomethyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(BROMOMETHYL)PHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Bromomethyl)phthalimide
Reactant of Route 2
N-(Bromomethyl)phthalimide
Reactant of Route 3
Reactant of Route 3
N-(Bromomethyl)phthalimide
Reactant of Route 4
Reactant of Route 4
N-(Bromomethyl)phthalimide
Reactant of Route 5
Reactant of Route 5
N-(Bromomethyl)phthalimide
Reactant of Route 6
Reactant of Route 6
N-(Bromomethyl)phthalimide
Customer
Q & A

Q1: What is the primary use of N-(Bromomethyl)phthalimide in organic synthesis?

A1: this compound is commonly employed as an alkylating agent in organic synthesis. [, , , , ] Its reactivity stems from the bromine atom, which can be readily displaced by nucleophiles, allowing for the introduction of the phthalimidomethyl group into a variety of molecules.

Q2: Can you provide specific examples of reactions where this compound is used?

A2: Certainly. This compound reacts with:

  • Phosphonites: This reaction yields alkyl phenyl hydrogenphosphinates, dialkyl phenylphosphonates, and N-[(bromomethyl)phthalimido)]-phosphinates. The stereoselectivity of the reaction is influenced by the size of the substituents on the phosphorus atom. []
  • Imidazole and its derivatives: This reaction produces 1-substituted imidazoles, valuable building blocks in organic synthesis. [, ] For example, reacting this compound with 3,5-dimethylpyrazole yields N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. []
  • Lithium imidazolide: This reaction provides another route to 1-substituted imidazoles, offering an efficient and convenient synthetic method. []
  • γ-Stannylated allyl phenyl selenides: This reaction, followed by further transformations, allows for the synthesis of allylic and homoallylic amines, including precursors to natural products like the cytokinin zeatin. []

Q3: How does the structure of this compound contribute to its reactivity?

A3: The phthalimide group in this compound acts as an electron-withdrawing group, making the adjacent methylene carbon more electrophilic. This enhanced electrophilicity facilitates nucleophilic attack at the methylene carbon, leading to the displacement of the bromine atom and alkylation of the nucleophile. [, , , , ]

Q4: Are there any computational studies on this compound?

A4: Yes, Density Functional Theory (DFT) has been used to study this compound and its chlorinated analogue, N-(chloromethyl)phthalimide. These studies have investigated their vibrational spectroscopic properties, Natural Bond Orbital (NBO) analysis, HOMO-LUMO energies, and thermodynamic functions. []

Q5: What can you tell me about the structural characterization of this compound?

A5: While specific spectroscopic data isn't provided in the provided abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of this compound and its derivatives. [, ] X-ray crystallography studies have also been conducted to elucidate the three-dimensional structure and intermolecular interactions of compounds derived from this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.